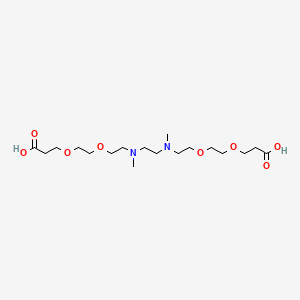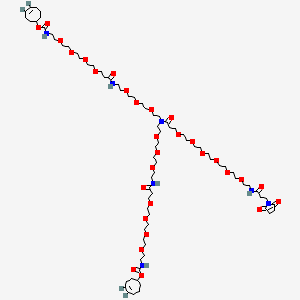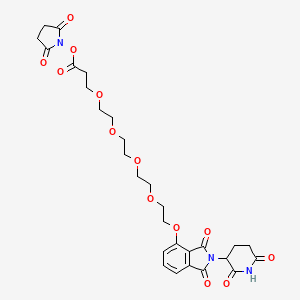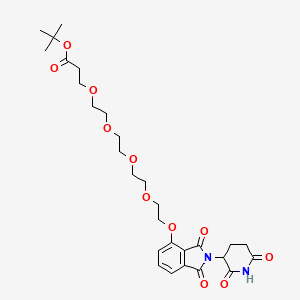
N,N'-DME-N,N'-Bis-PEG2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-DME-N,N’-Bis-PEG2-acid is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a novel class of therapeutic agents designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DME-N,N’-Bis-PEG2-acid involves the reaction of polyethylene glycol with N,N’-dimethylethylenediamine and subsequent acidification. The reaction conditions typically include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization
Industrial Production Methods
Industrial production of N,N’-DME-N,N’-Bis-PEG2-acid follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Automated Systems: For precise control of reaction conditions.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
N,N’-DME-N,N’-Bis-PEG2-acid undergoes various chemical reactions, including:
Substitution Reactions: Where functional groups are replaced by other groups.
Condensation Reactions: Involving the combination of two molecules with the loss of a small molecule such as water.
Hydrolysis: Breaking down the compound in the presence of water
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Acidic and Basic Conditions: Using hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of N,N’-DME-N,N’-Bis-PEG2-acid can yield polyethylene glycol and N,N’-dimethylethylenediamine .
科学研究应用
N,N’-DME-N,N’-Bis-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
作用机制
N,N’-DME-N,N’-Bis-PEG2-acid functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
N,N’-DME-N,N’-Bis-PEG3-acid: Similar structure but with an additional ethylene glycol unit.
N,N’-DME-N,N’-Bis-PEG4-acid: Contains two additional ethylene glycol units.
N,N’-DME-N,N’-Bis-PEG5-acid: Contains three additional ethylene glycol units
Uniqueness
N,N’-DME-N,N’-Bis-PEG2-acid is unique due to its specific length and flexibility, making it suitable for certain PROTAC applications where other PEG linkers may not be as effective. Its balance of hydrophilicity and hydrophobicity also contributes to its effectiveness in various biological environments .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O8/c1-19(7-11-27-15-13-25-9-3-17(21)22)5-6-20(2)8-12-28-16-14-26-10-4-18(23)24/h3-16H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVJNRDGGKVUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)








